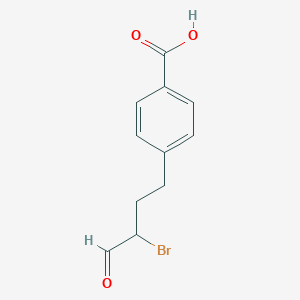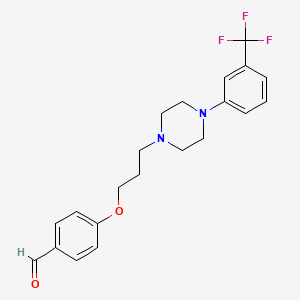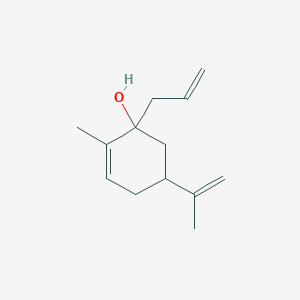
2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol is an organic compound that belongs to the class of cyclohexenols This compound features a cyclohexene ring substituted with methyl, prop-1-en-2-yl, and prop-2-en-1-yl groups, along with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The choice of solvents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a cyclohexenone, while reduction could produce a cyclohexanol.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol: Lacks the prop-2-en-1-yl group.
5-(Prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol: Lacks the methyl group.
2-Methyl-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol: Lacks the prop-1-en-2-yl group.
Uniqueness
The presence of both prop-1-en-2-yl and prop-2-en-1-yl groups, along with the methyl group, makes 2-Methyl-5-(prop-1-en-2-yl)-1-(prop-2-en-1-yl)cyclohex-2-en-1-ol unique
Propriétés
Numéro CAS |
82431-50-3 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
2-methyl-5-prop-1-en-2-yl-1-prop-2-enylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C13H20O/c1-5-8-13(14)9-12(10(2)3)7-6-11(13)4/h5-6,12,14H,1-2,7-9H2,3-4H3 |
Clé InChI |
ISICKZDUMMJPNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1(CC=C)O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


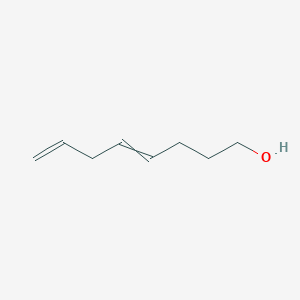
![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)
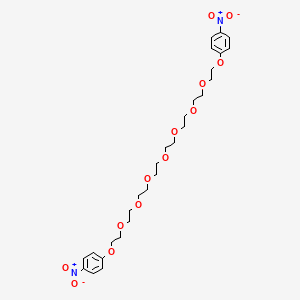
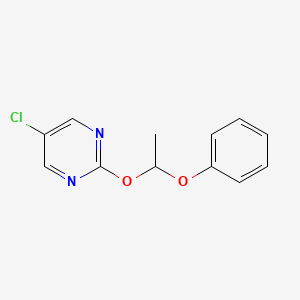
![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
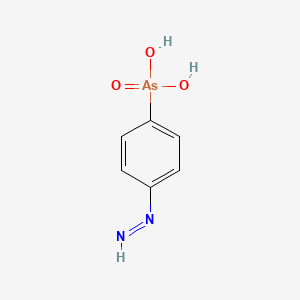
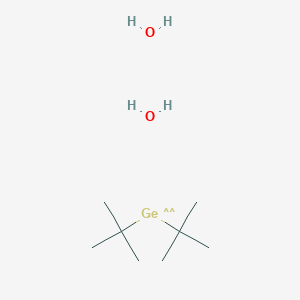
![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)
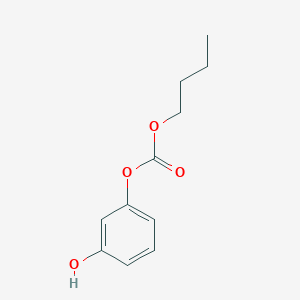
![({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid](/img/structure/B14419975.png)
![S-Methyl [3-chloro-4-(phenylsulfanyl)phenyl]carbamothioate](/img/structure/B14419976.png)
